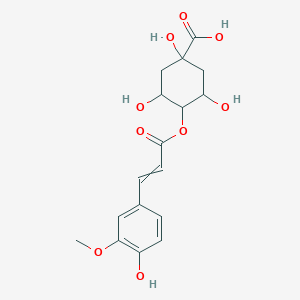![molecular formula C22H27BrN2O2S B13384127 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eletriptan hydrobromide is a second-generation triptan medication primarily used for the treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in aborting migraine attacks that are already in progress . Eletriptan hydrobromide works by narrowing blood vessels in the brain and reducing the release of substances that cause migraine symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several steps. One of the key steps includes the formation of the indole core, which is then functionalized to introduce the pyrrolidine and sulfonyl groups. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of eletriptan hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to obtain the final pharmaceutical-grade product .
Analyse Chemischer Reaktionen
Types of Reactions: Eletriptan hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the indole or pyrrolidine rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can yield halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Eletriptan hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triptans and their interactions with various receptors.
Biology: Research focuses on its effects on serotonin receptors and its role in neurotransmission.
Medicine: It is extensively studied for its efficacy in treating migraines and its pharmacokinetics.
Industry: The compound is used in the development of new drug delivery systems, such as buccal films and orodispersible tablets, to improve patient compliance and drug bioavailability
Wirkmechanismus
Eletriptan hydrobromide exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of blood vessel tone and neurotransmitter release. By activating these receptors, eletriptan hydrobromide reduces inflammation and alleviates migraine symptoms .
Vergleich Mit ähnlichen Verbindungen
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
- Almotriptan
Comparison: Eletriptan hydrobromide is unique among triptans due to its higher lipophilicity, which allows for faster absorption and onset of action compared to sumatriptan . It also has a longer half-life, providing sustained relief from migraine symptoms. Additionally, eletriptan hydrobromide has a higher affinity for the 5-HT1B and 5-HT1D receptors, making it more effective in reducing migraine-associated pain and inflammation .
Eigenschaften
Molekularformel |
C22H27BrN2O2S |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H |
InChI-Schlüssel |
UTINOWOSWSPFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


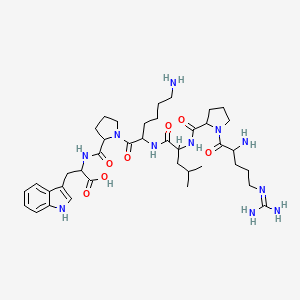

![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
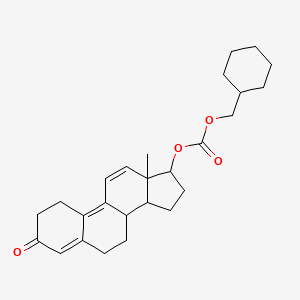
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
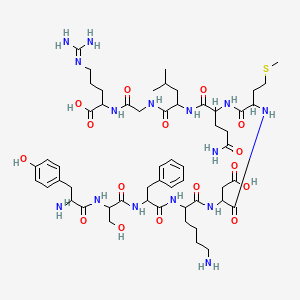
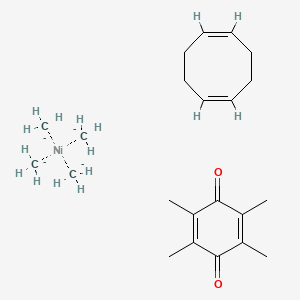
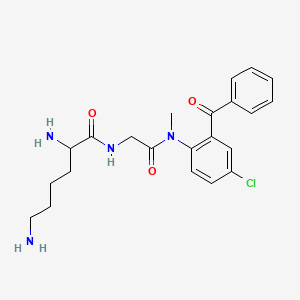
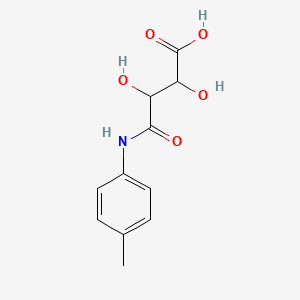
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
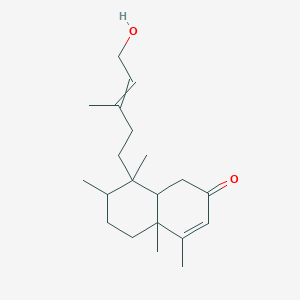
![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)
